An In-depth Technical Guide to the Spectral Properties of 3,3'-Diethylthiatricarbocyanine Iodide
An In-depth Technical Guide to the Spectral Properties of 3,3'-Diethylthiatricarbocyanine Iodide
This technical guide provides a comprehensive overview of the spectral properties and applications of 3,3'-Diethylthiatricarbocyanine iodide (DTTC), a near-infrared (NIR) cyanine (B1664457) dye. Aimed at researchers, scientists, and drug development professionals, this document details the dye's photophysical characteristics, provides experimental protocols for its use, and outlines its synthesis.
Core Spectral Properties
3,3'-Diethylthiatricarbocyanine iodide is a fluorescent dye characterized by its strong absorption and emission in the near-infrared region of the electromagnetic spectrum. This property makes it particularly useful for biological imaging applications where minimizing autofluorescence from endogenous molecules is critical.[1] The spectral characteristics of DTTC can be influenced by the solvent environment due to its solvatochromic nature.
Data Presentation of Spectral Properties
The following table summarizes the key spectral properties of 3,3'-Diethylthiatricarbocyanine iodide in various solvents.
| Solvent | Absorption Max (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| Isopropanol | 763[2] | 212,000[2] | Not Reported | Not Reported | Not Reported |
| Ethanol (B145695) | 559[3] | 161,000[3] | Not Reported | 0.05 (for 3,3'-Diethylthiacarbocyanine iodide)[3] | Not Reported |
| Methanol | 555-560 | Not Reported | ~600-700 (monomer), ~750-850 (dimer)[4] | Not Reported | Not Reported |
| Dimethyl Sulfoxide (DMSO) | ~570[5] | Not Reported | ~585[5] | Not Reported | Not Reported |
| Water | Not Reported | Not Reported | ~600-700 (monomer), ~750-850 (dimer)[4] | Not Reported | Not Reported |
Note: The quantum yield reported for ethanol is for the closely related 3,3'-Diethylthiacarbocyanine iodide, which has a shorter methine chain. The quantum yield of cyanine dyes can be highly dependent on the rigidity of their environment, with increased rigidity leading to higher quantum yields.[6] For instance, the fluorescence quantum yield of dihexylthiacarbocyanine iodide increases from 0.10 in ethanol to 0.27 in liposomes.[6]
Photophysical Dynamics
The photophysical behavior of 3,3'-Diethylthiatricarbocyanine iodide can be illustrated using a Jablonski diagram, which depicts the electronic transitions that occur upon absorption of light and subsequent relaxation pathways.
Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, it can relax back to the ground state via several pathways: fluorescence (radiative decay), internal conversion (non-radiative decay), or intersystem crossing to the triplet state (T₁). For many cyanine dyes, photoisomerization can also be a significant non-radiative decay pathway, which can be suppressed in viscous or rigid environments, leading to increased fluorescence.[6]
Experimental Protocols
3,3'-Diethylthiatricarbocyanine iodide is a versatile fluorescent probe for various biological applications, including fluorescence microscopy and flow cytometry.[7]
Fluorescence Microscopy Staining Protocol
This protocol outlines a general procedure for staining cellular membranes with 3,3'-Diethylthiatricarbocyanine iodide for fluorescence microscopy.
Materials:
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3,3'-Diethylthiatricarbocyanine iodide (DTTC) stock solution (e.g., 1 mM in DMSO)
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Phosphate-buffered saline (PBS)
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Cells cultured on coverslips
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Fluorescence microscope with appropriate filter sets (e.g., for Cy7)
Procedure:
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Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
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Washing: Gently wash the cells twice with PBS to remove culture medium.
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Staining Solution Preparation: Prepare a working solution of DTTC in PBS at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
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Staining: Add the DTTC staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
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Washing: Gently wash the cells three times with PBS to remove excess dye.
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Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
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Imaging: Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for far-red to near-infrared fluorescence (e.g., excitation around 740-770 nm and emission collection above 790 nm).
Flow Cytometry Staining Protocol
This protocol provides a general method for staining cell suspensions with 3,3'-Diethylthiatricarbocyanine iodide for analysis by flow cytometry.
References
- 1. 3,3'-Diethylthiatricarbocyanine iodide | C25H25IN2S2 | CID 5702699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PhotochemCAD | 3,3'-Diethylthiatricarbocyanine iodide [photochemcad.com]
- 3. PhotochemCAD | 3,3'-Diethylthiacarbocyanine iodide [photochemcad.com]
- 4. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
